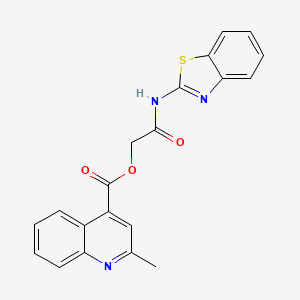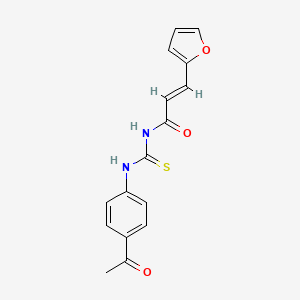
1-(4-Acetyl-phenyl)-3-(3-furan-2-yl-acryloyl)-thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Acetyl-phenyl)-3-(3-furan-2-yl-acryloyl)-thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Acetyl-phenyl)-3-(3-furan-2-yl-acryloyl)-thiourea typically involves the reaction of 4-acetylphenyl isothiocyanate with 3-(furan-2-yl)acrylic acid. The reaction is usually carried out in the presence of a base, such as triethylamine, under reflux conditions. The resulting product is then purified using recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production may involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Acetyl-phenyl)-3-(3-furan-2-yl-acryloyl)-thiourea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The thiourea group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Alcohols and reduced thiourea derivatives.
Substitution: Various substituted thiourea compounds.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 1-(4-Acetyl-phenyl)-3-(3-furan-2-yl-acryloyl)-thiourea would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Acetyl-phenyl)-3-(3-furan-2-yl-acryloyl)-urea: Similar structure but with a urea group instead of thiourea.
1-(4-Acetyl-phenyl)-3-(3-furan-2-yl-acryloyl)-guanidine: Contains a guanidine group, which may alter its reactivity and biological activity.
Uniqueness
1-(4-Acetyl-phenyl)-3-(3-furan-2-yl-acryloyl)-thiourea is unique due to the presence of the thiourea group, which can confer distinct chemical and biological properties compared to its urea and guanidine analogs
Propriétés
Numéro CAS |
307331-10-8 |
|---|---|
Formule moléculaire |
C16H14N2O3S |
Poids moléculaire |
314.4 g/mol |
Nom IUPAC |
(E)-N-[(4-acetylphenyl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide |
InChI |
InChI=1S/C16H14N2O3S/c1-11(19)12-4-6-13(7-5-12)17-16(22)18-15(20)9-8-14-3-2-10-21-14/h2-10H,1H3,(H2,17,18,20,22)/b9-8+ |
Clé InChI |
WHBBJVDCIMXIAD-CMDGGOBGSA-N |
SMILES isomérique |
CC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)/C=C/C2=CC=CO2 |
SMILES canonique |
CC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C=CC2=CC=CO2 |
Solubilité |
1.4 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


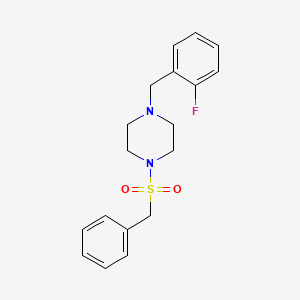
![methyl [(4Z)-4-[1-(cyclopropylamino)ethylidene]-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10882026.png)
![4-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]-N-(2-methoxyethyl)piperidine-1-carbothioamide](/img/structure/B10882039.png)
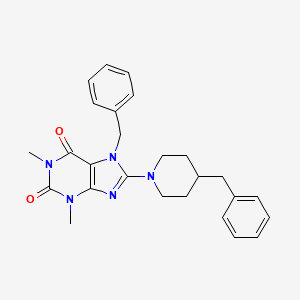

![1-(Naphthalen-1-ylmethyl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B10882049.png)
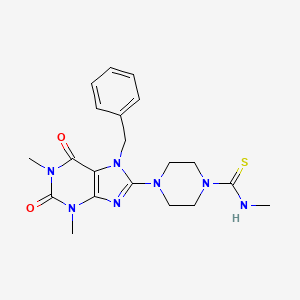
![(3,4-Dimethoxyphenyl)[4-(4-ethylbenzyl)piperazin-1-yl]methanone](/img/structure/B10882059.png)
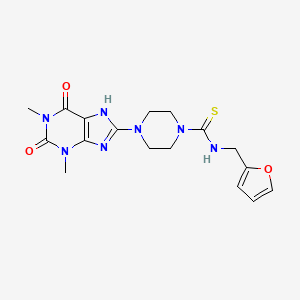
![methyl [(4Z)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene)-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10882063.png)
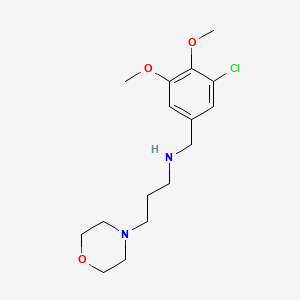
![2-[4-(4-chloro-2-nitrophenoxy)phenyl]-2-oxoethyl 9-oxo-9H-fluorene-3-carboxylate](/img/structure/B10882077.png)
![Methyl 4-{3-benzoyl-1-[3-(dibutylamino)propyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-YL}benzoate](/img/structure/B10882081.png)
